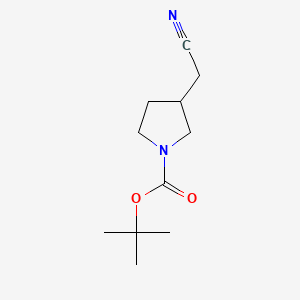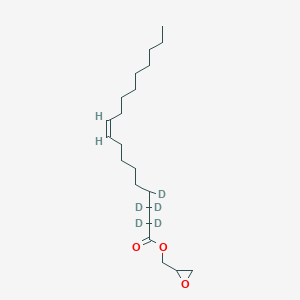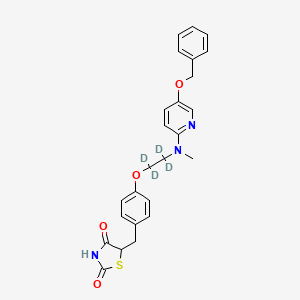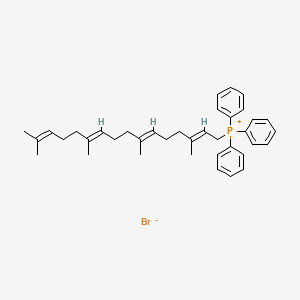
rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d3
Descripción general
Descripción
Rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d3 (Rac-1-DCPE-d3) is a novel compound that has been developed for use in scientific research. Rac-1-DCPE-d3 is a derivative of 2,4-dichlorophenoxyethanol (2,4-DCE) and has been designed to be a more potent and selective inhibitor of Rac-1, an important member of the Rho GTPase family. Rac-1-DCPE-d3 has been used in a variety of research applications, including cell culture studies, biochemical and physiological studies, and in vivo studies.
Aplicaciones Científicas De Investigación
Rac-1-DCPE-d3 has been used in a variety of scientific research applications. It has been used in cell culture studies to study the effects of Rac-1 inhibition on cell morphology and cell migration. It has also been used in biochemical and physiological studies to study the effects of Rac-1 inhibition on signal transduction pathways. In addition, Rac-1-DCPE-d3 has been used in in vivo studies to study the effects of Rac-1 inhibition on various diseases and disorders, such as cancer, cardiovascular disease, and neurological disorders.
Mecanismo De Acción
Rac-1-DCPE-d3 works by inhibiting the activity of Rac-1, a member of the Rho GTPase family. Rac-1 is involved in the regulation of numerous cellular processes, including cell migration, cell adhesion, and gene expression. Rac-1-DCPE-d3 binds to the active site of Rac-1 and prevents it from binding to its target molecules, thus inhibiting its activity.
Biochemical and Physiological Effects
Rac-1-DCPE-d3 has been shown to have a variety of biochemical and physiological effects. In cell culture studies, Rac-1-DCPE-d3 has been shown to inhibit cell migration, cell adhesion, and gene expression. In biochemical and physiological studies, Rac-1-DCPE-d3 has been shown to inhibit signal transduction pathways, such as the MAPK/ERK and PI3K/Akt pathways. In in vivo studies, Rac-1-DCPE-d3 has been shown to inhibit tumor growth and metastasis, reduce inflammation, and protect against cardiovascular disease and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-1-DCPE-d3 has several advantages for use in lab experiments. It is relatively easy to synthesize, has a high selectivity for Rac-1, and is relatively stable. The main limitation of Rac-1-DCPE-d3 is that it is not orally bioavailable, so it must be administered by injection or topical application.
Direcciones Futuras
There are several potential future directions for research with Rac-1-DCPE-d3. It could be used to study the effects of Rac-1 inhibition on other diseases and disorders, such as diabetes, obesity, and neurodegenerative diseases. It could also be used to develop new and more potent Rac-1 inhibitors. Additionally, it could be used to study the effects of Rac-1 inhibition on other signal transduction pathways, such as the Wnt/β-catenin and mTOR pathways. Finally, it could be used to develop new and more selective Rac-1 inhibitors for use in drug discovery and development.
Propiedades
IUPAC Name |
1,2,2-trideuterio-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2/i6D2,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVLTPAGJIYSGN-WDHUKZDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C1=C(C=C(C=C1)Cl)Cl)O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d3 | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine](/img/structure/B587328.png)
![rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine](/img/structure/B587329.png)

![2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B587331.png)

![rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol](/img/structure/B587334.png)
![rac-1-[2-(Cyano)phenyl]-3-piperidinol](/img/structure/B587335.png)
![N-[3-(1,3-dioxan-2-yl)-1-pyridin-3-ylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B587336.png)


![(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587345.png)


